Piperidine-3,5-dione
CAS No.: 769070-04-4
Cat. No.: VC7999852
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769070-04-4 |
|---|---|
| Molecular Formula | C5H7NO2 |
| Molecular Weight | 113.11 g/mol |
| IUPAC Name | piperidine-3,5-dione |
| Standard InChI | InChI=1S/C5H7NO2/c7-4-1-5(8)3-6-2-4/h6H,1-3H2 |
| Standard InChI Key | KIBFBTVPDRASNT-UHFFFAOYSA-N |
| SMILES | C1C(=O)CNCC1=O |
| Canonical SMILES | C1C(=O)CNCC1=O |
Introduction
Structural and Chemical Properties of Piperidine-3,5-dione
Piperidine-3,5-dione (C₅H₇NO₂) features a piperidine ring with ketone functionalities at the 3 and 5 positions, conferring unique electronic and steric properties. The planar arrangement of the diketone groups enables participation in conjugate addition reactions and cyclization processes, making it a valuable intermediate in organic synthesis . Substituted derivatives, such as benzyl-piperidine-3,5-dione (C₁₄H₁₄N₂O₂), incorporate aromatic groups that enhance stability and modulate bioactivity .
Table 1: Key Structural Features of Piperidine-3,5-dione Derivatives
| Derivative | Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Piperidine-3,5-dione | C₅H₇NO₂ | 113.11 | 3,5-diketone |
| Benzyl derivative | C₁₄H₁₄N₂O₂ | 242.27 | N-benzyl, 3,5-diketone |
| Spirocyclic analog | C₃₀H₃₄N₂O₅ | 502.60 | Spiro-indolizine, trimethoxy |
The benzyl-substituted variant, synthesized via a two-step indolization and cyclization sequence, achieves a 46% yield, highlighting the efficiency of intramolecular reactions in constructing this framework .
Synthetic Methodologies and Reaction Mechanisms
Synthesis of Benzyl-Piperidine-3,5-dione
The benzyl derivative is prepared through a two-step protocol:
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Indolization: Benzyl alcohol reacts with potassium nitrate under acidic conditions to form an intermediate indole structure.
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Cyclization: The intermediate undergoes hydrolysis to benzaldehyde, followed by intramolecular cyclization to yield the diketone .
Table 2: Optimization of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Indolization | KNO₃, H₂SO₄, 80°C, 6 hr | 68 | 92 |
| Cyclization | POCl₃, CHCl₃, reflux, 4 hr | 46 | 89 |
This method’s regioselectivity is attributed to steric and electronic factors favoring diketone formation over alternative isomers .
Spirocyclic Derivatives via 1,3-Dipolar Cycloaddition
Hexahydrodispiro[indole-3,3′-indolizine-2′,3″-piperidine]-2(1H),4″-dione derivatives are synthesized via a catalyst-free, three-component reaction involving:
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3,5-Diarylidene-1-benzylpiperidin-4-one
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Isatin
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L-pipecolic acid
The reaction proceeds through an azomethine ylide intermediate, forming spirocyclic products with high regioselectivity (63–85% yields) . X-ray crystallography confirms the stereochemistry, with the 3,4,5-trimethoxy-substituted derivative (2e) exhibiting the most potent cytotoxicity (LC₅₀ = 7.27 µg/mL) .
Biological Activity and Mechanistic Insights
Cytotoxicity Against Artemia salina
Spirocyclic piperidine-3,5-dione derivatives demonstrate dose-dependent lethality in brine shrimp assays, a proxy for antitumor potential.
Table 3: Cytotoxicity of Selected Derivatives
| Compound | Substituents (R₁, R₂) | LC₅₀ (µg/mL) |
|---|---|---|
| 2a | 2,4-Dichlorophenyl | 174.59 |
| 2e | 3,4,5-Trimethoxyphenyl | 7.27 |
| 2g | 4-Fluorophenyl | 98.43 |
Compound 2e’s enhanced activity is attributed to electron-donating methoxy groups, which improve membrane permeability and target binding .
Future Directions and Research Opportunities
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Parent Compound Characterization: Fundamental studies on Piperidine-3,5-dione’s physicochemical properties (e.g., solubility, pKa) are needed to elucidate its reactivity.
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Anticancer Mechanistic Studies: Proteomics and genomics approaches could identify molecular targets of cytotoxic derivatives.
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Synthetic Diversification: Introducing chiral centers or fluorinated groups may enhance bioavailability and selectivity.
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